molecular formula C31H31NO6S B14948823 4-Methoxybenzyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14948823
M. Wt: 545.6 g/mol
InChI Key: MQSGDRDGWCIVAE-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxyphenyl, dimethoxyphenyl, thiophene, and hexahydroquinoline moieties

Properties

Molecular Formula

C31H31NO6S

Molecular Weight

545.6 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C31H31NO6S/c1-18-28(31(34)38-17-19-7-9-21(35-2)10-8-19)29(23-16-22(36-3)11-12-26(23)37-4)30-24(32-18)14-20(15-25(30)33)27-6-5-13-39-27/h5-13,16,20,29,32H,14-15,17H2,1-4H3

InChI Key

MQSGDRDGWCIVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)OC)OC)C(=O)OCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated hexahydroquinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases .

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific pathways in cancer, inflammation, and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its multi-functional structure, which combines several reactive moieties in a single molecule. This allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .

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